molecular formula C8H9FO2 B1346422 (3-Fluoro-5-methoxyphenyl)methanol CAS No. 914637-27-7

(3-Fluoro-5-methoxyphenyl)methanol

Cat. No.: B1346422
CAS No.: 914637-27-7
M. Wt: 156.15 g/mol
InChI Key: AKNFFYDXPZERQS-UHFFFAOYSA-N
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Description

(3-Fluoro-5-methoxyphenyl)methanol is an organic compound with the molecular formula C8H9FO2 It is characterized by the presence of a fluorine atom at the third position and a methoxy group at the fifth position on the benzene ring, with a methanol group attached to the benzene ring

Scientific Research Applications

(3-Fluoro-5-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . The hazard statements include H301, and the precautionary statements include P301+P310 . It is recommended to handle the compound with care.

Future Directions

As for future directions, “(3-Fluoro-5-methoxyphenyl)methanol” is primarily used for R&D purposes . Its potential applications in various fields could be explored further.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-methoxyphenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

    Reduction: The final step involves the reduction of the intermediate compound to introduce the methanol group.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: The fluorine and methoxy groups on the benzene ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products:

    Oxidation Products: Aldehydes or ketones.

    Reduction Products: Various alcohol derivatives.

    Substitution Products: New aromatic compounds with different functional groups.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (3-Fluoro-4-methoxyphenyl)methanol
  • (3-Fluoro-5-ethoxyphenyl)methanol
  • (3-Fluoro-5-methoxybenzyl alcohol)

Comparison:

  • Uniqueness: The specific positioning of the fluorine and methoxy groups in (3-Fluoro-5-methoxyphenyl)methanol imparts unique chemical properties, such as altered reactivity and binding characteristics.
  • Chemical Properties: Compared to similar compounds, this compound may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications.

Properties

IUPAC Name

(3-fluoro-5-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNFFYDXPZERQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650440
Record name (3-Fluoro-5-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-27-7
Record name 3-Fluoro-5-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluoro-5-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-5-methoxybenzoic acid (5.1 g, 30 mmol) in dry ether at 0° C., LiAlH4 (3.44 g, 90 mmol) was added slowly. The reaction mixture was stirred at room temperature for 3 h, and quenched by slow addition of 1 M aqueous HCl solution (30 mL). The mixture was extracted with ethyl acetate (3×15 mL). The organic phase was dried over Na2SO4 and concentrated to give 4.9 g of (3-fluoro-5-methoxyphenyl)methanol. 1H NMR (CDCl3): δ 6.67-6.70 (m, 2H), 6.50-6.55 (m, 1H), 4.64 (d, 2H), 3.79 (s, 3H).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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